

Spectroscopic Analysis of Riboflavin (Vitamin B2) in Aqueous Solution: A Technical Guide

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Compound of Interest		
Compound Name:	Nafocare B2	
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Introduction

Riboflavin, also known as Vitamin B2, is a water-soluble vitamin crucial for a wide range of cellular processes in the human body.[1][2] It is the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for metabolism and energy production.[3] Given its importance in pharmaceuticals, food fortification, and biological samples, accurate and reliable analytical methods for its quantification are paramount.[1] "Nafocare B2" is considered to be a commercial name for Riboflavin. This technical guide provides an in-depth overview of the spectroscopic methods for the analysis of Riboflavin in aqueous solutions, targeting researchers, scientists, and drug development professionals.

Spectroscopic techniques, particularly UV-Visible spectrophotometry and fluorimetry, are widely employed for the analysis of Riboflavin due to its distinct chromophoric and fluorophoric properties.[4] These methods offer rapid, sensitive, and cost-effective means of quantification. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with spectroscopic detectors are also frequently used for the separation and simultaneous determination of Riboflavin and its related compounds.[5]

Data Presentation: Quantitative Spectroscopic Parameters



The following tables summarize the key quantitative data for the spectroscopic analysis of Riboflavin in aqueous solutions.

Table 1: UV-Visible Absorption Characteristics of Riboflavin in Aqueous Solution

Parameter	Value(s)	Conditions	Reference(s)
Absorption Maxima (λmax)	223, 267, 373, 444 nm	Neutral aqueous solution	[6][7]
Molar Absorptivity (ε) at 440 nm	12,545 M ⁻¹ cm ⁻¹	pH 7.52 (Sodium borate buffer)	[2]
11,882 M ⁻¹ cm ⁻¹	pH 5.03 (Citric acid buffer)	[8][9]	
12,363.6 L mol ⁻¹ cm ⁻¹	pH 6.03	[8]	-
12,090.9 L mol ⁻¹ cm ⁻¹	pH 3.02	[8]	-
Linearity Range (UV- Vis)	5.00 - 50.00 mg/mL	At 290 nm	[5]
6.60 x 10 ⁻⁷ M - 1.10 x 10 ⁻⁴ M	At 440 nm	[8][9]	
Absorbance Ratio (373 nm / 267 nm)	0.31 - 0.33	-	[7]
Absorbance Ratio (444 nm / 267 nm)	0.36 - 0.39	-	[7]

Table 2: Fluorescence Spectroscopic Characteristics of Riboflavin in Aqueous Solution



Parameter	Value(s)	Conditions	Reference(s)
Excitation Maximum (λex)	445 nm, ~450 nm	Neutral to acidic pH	[10][11]
Emission Maximum (λem)	530 nm, 526 nm, 540 nm	Neutral to acidic pH	[10][11][12]
Optimal pH for Fluorescence	~ pH 3.5	Citrate buffer	[13]
Limit of Detection (LOD)	~300 pg/mL	In urine matrix	[14]

Experimental Protocols UV-Visible Spectrophotometric Analysis of Riboflavin

This protocol describes the determination of Riboflavin concentration in an aqueous solution using UV-Visible spectrophotometry.

- a. Materials and Reagents:
- Riboflavin standard
- Distilled or deionized water
- Sodium hydroxide (NaOH) solution (e.g., 2 M)
- Glacial acetic acid
- Sodium acetate solution (e.g., 1.4% w/v)
- Volumetric flasks (amber colored recommended)
- Pipettes
- UV-Vis Spectrophotometer
- Quartz cuvettes



- b. Preparation of Standard Stock Solution:
- Accurately weigh approximately 65 mg of Riboflavin standard and transfer it to a 500 mL amber volumetric flask.[7]
- Add 5 mL of water to wet the powder completely.[7]
- Add 5 mL of 2 M NaOH to dissolve the Riboflavin.[7]
- Once dissolved, add 100 mL of water and 2.5 mL of glacial acetic acid.
- Dilute to the mark with distilled water and mix well.
- c. Preparation of Working Standard Solutions:
- Pipette 20.0 mL of the stock solution into a 200 mL volumetric flask.[7]
- Add 3.5 mL of 1.4% w/v sodium acetate solution and dilute to the mark with water.[7]
- This will create a series of working standards for generating a calibration curve by further dilutions. A linear response is typically observed for concentrations between 5.00-50.00 mg/mL.[5]
- d. Measurement Procedure:
- Set the UV-Vis spectrophotometer to scan a wavelength range of 200-500 nm.
- Use a suitable blank solution (e.g., distilled water or the buffer used for dilution) to zero the instrument.
- Measure the absorbance of each working standard solution at the maximum absorption wavelength (λmax), which is approximately 444 nm.[6]
- Record the absorbance values.
- e. Data Analysis:



- Construct a calibration curve by plotting the absorbance values versus the corresponding concentrations of the working standard solutions.
- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
- Measure the absorbance of the unknown sample (prepared using the same dilution procedure) and determine its concentration using the calibration curve equation.

Fluorimetric Analysis of Riboflavin

This protocol outlines the quantification of Riboflavin using its intrinsic fluorescence.

- a. Materials and Reagents:
- Riboflavin standard
- · Concentrated sodium hydroxide
- Citrate buffer (pH 3.2-3.5)
- Volumetric flasks (amber colored)
- Pipettes
- Fluorescence Spectrophotometer
- b. Preparation of Standard Stock Solution:
- Prepare a ~1 mM Riboflavin stock solution by dissolving an accurately weighed amount of Riboflavin in a small amount of basic water (water with a few drops of concentrated NaOH) and then diluting with the citrate buffer.[12] For example, dissolve about 0.1000 g of riboflavin in a basic solution and then dilute to 250 mL with the citrate buffer.[12]
- c. Preparation of Working Standard Solutions:
- Prepare a series of dilutions from the stock solution to create working standards in the desired concentration range (e.g., 0 to 60 micromolar).[13]



d. Measurement Procedure:

- Set the excitation wavelength of the fluorometer to approximately 450 nm and the emission wavelength to around 530 nm.[10][11]
- Use the citrate buffer as a blank to calibrate the instrument.
- Measure the fluorescence intensity of each working standard solution.
- Measure the fluorescence intensity of the unknown sample, prepared in the same buffer.
- e. Data Analysis:
- Create a standard curve by plotting fluorescence intensity against the concentration of the standards.
- Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the standard curve.

HPLC Analysis of Riboflavin

This protocol provides a general procedure for the analysis of Riboflavin using HPLC with UV or fluorescence detection.

- a. Materials and Reagents:
- Riboflavin standard
- HPLC-grade methanol or acetonitrile
- HPLC-grade water
- Buffer salts (e.g., sodium acetate, sodium-1-hexanesulfonate)
- Acids (e.g., acetic acid, formic acid)
- HPLC system with a C18 column and a UV-Vis or fluorescence detector
- b. Chromatographic Conditions (Example):



- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μm).[15]
- Mobile Phase: A mixture of a buffer and an organic solvent. For example, a buffer containing sodium-1-hexanesulfonate and glacial acetic acid (pH adjusted to 3.0) and methanol in a ratio of 80:20.[15]
- Flow Rate: 1.0 mL/min.[15]
- Detection:
 - UV-Vis: 268 nm or 445 nm.[10][15]
 - Fluorescence: Excitation at 445 nm and emission at 530 nm.[10]
- Injection Volume: 20 μL.[10]
- c. Sample Preparation:
- Dissolve the sample in the mobile phase or a suitable solvent.
- Filter the sample through a 0.45 μm syringe filter before injection.
- d. Analysis:
- Inject the standard solutions to determine the retention time and to generate a calibration curve.
- Inject the prepared sample.
- Identify the Riboflavin peak in the sample chromatogram by comparing the retention time with that of the standard.
- Quantify the amount of Riboflavin in the sample using the calibration curve.

Mandatory Visualizations Photodegradation Pathway of Riboflavin

Caption: Photodegradation pathway of Riboflavin in aqueous solution.



Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis of Riboflavin.

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